4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a brominated derivative of pyrazole, a class of heterocyclic aromatic organic compounds This compound features a phenyl group attached to the third position of the pyrazole ring and a bromo substituent at the fourth position, with a carboxylic acid group at the fifth position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of phenylhydrazine with ethyl bromoacetate in the presence of a strong base like sodium ethoxide. The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: On an industrial scale, the compound is often synthesized using continuous flow chemistry techniques to enhance efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives, such as its corresponding esters or amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding aldehyde or alcohol derivatives.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Aldehydes, alcohols, and other reduced derivatives.
Substitution Products: Amines, ethers, and other substituted derivatives.
Scientific Research Applications
4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid has found applications in various scientific research fields:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and antipyretic drugs.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Material Science: It is utilized in the design of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory processes, leading to its anti-inflammatory properties.
Receptor Binding: It may bind to certain receptors in the body, modulating physiological responses.
Pathway Modulation: It can influence signaling pathways related to pain and fever, contributing to its analgesic and antipyretic effects.
Comparison with Similar Compounds
3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid
4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid
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Properties
IUPAC Name |
4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHISGPERJZRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238384-46-7 | |
Record name | 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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